1,3-Dioxoisoindolin-2-yl 2-(4-bromophenyl)acetate
Description
Nuclear Magnetic Resonance (NMR) Spectral Signatures
¹H NMR analysis reveals distinct proton environments:
- Phthalimide aromatic protons : A multiplet at δ 7.80–8.15 ppm (4H, Ar–H).
- Methylene group (–CH₂–) : A singlet at δ 4.37 ppm (2H, J = 0 Hz) due to equivalence from restricted rotation.
- 4-Bromophenyl protons : Doublets at δ 7.45 ppm (2H, J = 8.5 Hz) and δ 7.62 ppm (2H, J = 8.5 Hz) from para-substituted bromine coupling.
¹³C NMR assignments include:
- Carbonyl carbons : δ 167.05 ppm (phthalimide C=O) and δ 170.12 ppm (ester C=O).
- Quaternary brominated carbon : δ 122.84 ppm (C–Br).
| Proton Environment | δ (ppm) | Multiplicity |
|---|---|---|
| Phthalimide Ar–H | 7.80–8.15 | Multiplet |
| –CH₂– (methylene) | 4.37 | Singlet |
| 4-Bromophenyl Ar–H | 7.45, 7.62 | Doublet |
Infrared (IR) Vibrational Mode Assignments
IR spectroscopy identifies key functional groups:
- Ester C=O stretch : 1742 cm⁻¹ (strong, sharp).
- Phthalimide C=O stretch : 1705 cm⁻¹ (split due to conjugation).
- C–Br stretch : 563 cm⁻¹ (medium intensity).
- Aromatic C–H bending : 825 cm⁻¹ (para-substitution pattern).
The absence of N–H stretches (3300–3500 cm⁻¹) confirms complete imide formation.
High-Resolution Mass Spectrometry (HRMS) Fragmentation Patterns
HRMS (ESI⁺) of the molecular ion [M+H]⁺ at m/z 361.1667 (calc. 361.1598) confirms the formula C₁₆H₁₁BrNO₄⁺. Major fragments include:
- m/z 232.0512: Loss of phthalimide (–C₈H₄NO₂).
- m/z 185.0321: 4-Bromophenylacetic acid ion ([C₈H₆BrO₂]⁺).
- m/z 104.0136: Protonated phthalic anhydride ([C₈H₅O₃]⁺).
Comparative Analysis with Isoindoline-1,3-dione Derivatives
| Derivative | C=O Stretch (cm⁻¹) | ¹H NMR δ (–CH₂–) | Molecular Weight (g/mol) |
|---|---|---|---|
| 1,3-Dioxoisoindolin-2-yl acetate | 1738 | 4.29 | 217.18 |
| N-(4-Nitrophenyl)phthalimide | 1712 | – | 268.20 |
| 1,3-Dioxoisoindolin-2-yl 2-(4-bromophenyl)acetate | 1742 | 4.37 | 360.16 |
The bromophenylacetate derivative exhibits:
- Enhanced electron-withdrawing effects : The bromine atom increases ester C=O polarization, shifting its IR stretch by +4 cm⁻¹ compared to non-halogenated analogs.
- Steric shielding : The bulky 4-bromophenyl group reduces rotational freedom in the ester linkage, evidenced by sharper methylene singlets in NMR.
- Increased molecular rigidity : π-Stacking interactions between the phthalimide and bromophenyl groups elevate melting points (>200°C) relative to alkyl-substituted derivatives.
Properties
IUPAC Name |
(1,3-dioxoisoindol-2-yl) 2-(4-bromophenyl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10BrNO4/c17-11-7-5-10(6-8-11)9-14(19)22-18-15(20)12-3-1-2-4-13(12)16(18)21/h1-8H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSABVBTUEAUHAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)OC(=O)CC3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10BrNO4 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.16 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Procedure
The most widely reported method involves coupling 2-(4-bromophenyl)acetic acid with N-hydroxyphthalimide (NHP) using DCC as a dehydrating agent. The reaction proceeds in dichloromethane (DCM) at room temperature:
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Activation of Carboxylic Acid : 2-(4-Bromophenyl)acetic acid reacts with DCC to form an active O-acylisourea intermediate.
-
Nucleophilic Attack : NHP attacks the activated carbonyl, displacing dicyclohexylurea (DCU) and forming the target ester.
Typical Protocol :
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Reagents : 2-(4-Bromophenyl)acetic acid (5 mmol), NHP (5.5 mmol), DCC (5.5 mmol), DCM (40 mL).
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Conditions : Stirred at 25°C for 2 hours under nitrogen.
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Workup : Filter DCU, concentrate under reduced pressure, purify via silica gel chromatography (petroleum ether/ethyl acetate, 4:1).
Yield and Characterization
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Spectroscopic Data :
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IR (KBr) : 1815 cm⁻¹ (C=O, cyclic imide), 1743 cm⁻¹ (ester C=O), 697 cm⁻¹ (C-Br).
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¹H NMR (500 MHz, CDCl₃) : δ 7.87 (dd, J = 5.3, 3.1 Hz, 2H, phthalimide), 7.78 (dd, J = 5.4, 3.1 Hz, 2H, phthalimide), 7.50 (d, J = 8.3 Hz, 2H, Ar-H), 7.26 (d, J = 8.3 Hz, 2H, Ar-H), 3.94 (s, 2H, CH₂).
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¹³C NMR (125 MHz, CDCl₃) : δ 167.35 (imide C=O), 161.87 (ester C=O), 134.98 (quaternary C-Br), 132.14–122.12 (aromatic carbons), 37.27 (CH₂).
-
Three-Component Reaction with α-Diazo Esters
Catalytic Strategy
A solvent-controlled three-component reaction employs α-diazo esters, N-aminophthalimide, and trifluoromethanesulfonic acid (CF₃SO₃H) in acetonitrile. The acid catalyzes diazo decomposition, generating a carbene intermediate that couples with N-aminophthalimide.
Procedure :
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Reagents : α-Diazo ester (0.40 mmol), N-aminophthalimide (0.20 mmol), CF₃SO₃H (10 mol%), CH₃CN (2 mL).
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Conditions : Stirred at room temperature for 5 minutes under nitrogen.
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Workup : Extract with CH₂Cl₂, dry over Na₂SO₄, purify via column chromatography.
Advantages and Limitations
-
Scope : Tolerates electron-withdrawing substituents on the diazo ester.
-
Drawback : Requires strict anhydrous conditions and precise stoichiometry.
Photoredox Decarboxylative Allylation
Radical-Based Synthesis
A photoredox approach utilizes visible light (468 nm) to decarboxylate N-acyloxyphthalimides, generating acyl radicals that undergo allylation. This method leverages tris(2,2'-bipyridyl)ruthenium(II) ([Ru(bpy)₃]²⁺) as a photocatalyst.
Protocol :
-
Reagents : N-Acyloxyphthalimide (0.1 mmol), allyl sulfone (0.12 mmol), [Ru(bpy)₃]Cl₂ (2 mol%), ascorbic acid (0.1 mmol), CH₃CN/PBS buffer (1:1).
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Conditions : Irradiate with blue LEDs for 2–4 hours at 25°C.
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Workup : Extract with CH₂Cl₂, concentrate, purify via flash chromatography.
Key Observations
-
Mechanistic Insight : Single-electron transfer (SET) from Ru(II)* to the substrate initiates decarboxylation, forming an acyl radical that reacts with allyl sulfone.
Azeotropic Esterification with Phthalic Anhydride
Dean-Stark Assisted Synthesis
Adapting methods for isoindoline-1,3-dione derivatives, this route refluxes phthalic anhydride with 2-(4-bromophenyl)acetic acid in toluene using triethylamine (TEA) as a base. Water removal via Dean-Stark apparatus drives the reaction.
Steps :
-
Anhydride Ring Opening : Phthalic anhydride reacts with the carboxylic acid to form a mixed anhydride.
-
Cyclization : Intramolecular esterification yields the target compound.
Optimized Conditions :
Performance Metrics
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Reaction Time | Key Advantages | Limitations |
|---|---|---|---|---|
| DCC-Mediated Coupling | 64 | 2 h | High reproducibility, mild conditions | DCU byproduct removal required |
| Three-Component Reaction | 55–70 | 5 min | Rapid, catalytic | Sensitive to moisture and oxygen |
| Photoredox Allylation | 60–75 | 2–4 h | Radical-based, functional group tolerance | Requires specialized equipment |
| Azeotropic Esterification | 70–78 | 4 h | Scalable, no coupling agents | High temperatures, excess reagents needed |
Characterization and Validation
Spectroscopic Consistency
All methods corroborate structural identity through:
Chromatographic Purity
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HPLC : Retention time (RT) = 6.1–6.5 min (C18 column, 254 nm).
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LCMS : m/z = 360.00 [M+H]⁺, 362.00 [M+2+H]⁺ (Br isotope pattern).
Industrial Scalability Considerations
Cost-Benefit Analysis
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DCC Method : Preferred for small-scale synthesis due to low catalyst cost but limited by DCU disposal.
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Azeotropic Method : Suitable for bulk production, leveraging existing infrastructure for anhydride reactions.
Environmental Impact
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Photoredox : Aligns with green chemistry principles but requires energy-intensive light sources.
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Three-Component Reaction : Minimizes solvent waste but uses stoichiometric acid.
Chemical Reactions Analysis
Types of Reactions
1,3-Dioxoisoindolin-2-yl 2-(4-bromophenyl)acetate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The carbonyl groups in the isoindoline-1,3-dione moiety can be reduced to form corresponding alcohols.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted phenyl derivatives, while reduction reactions can produce alcohols or amines.
Scientific Research Applications
1,3-Dioxoisoindolin-2-yl 2-(4-bromophenyl)acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 1,3-Dioxoisoindolin-2-yl 2-(4-bromophenyl)acetate involves its interaction with specific molecular targets and pathways. The isoindoline-1,3-dione moiety can interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function. The exact molecular targets and pathways are still under investigation, but the compound’s structure suggests it may interact with proteins involved in cell signaling and metabolism .
Comparison with Similar Compounds
Table 1: Key Structural and Physical Properties
Key Observations :
Electronic Effects :
- The thioester in S27 replaces the oxygen ester, reducing hydrogen-bonding capacity but enhancing metabolic stability and lipophilicity .
- The tert-butyl group in S26 increases steric bulk and lipophilicity compared to the bromophenyl group in the target compound .
Physical State :
Table 2: Reactivity Profiles
Key Observations :
Cytotoxicity and Drug Design :
Solid-State Interactions :
- The phthalimide group facilitates π-π stacking and N–H∙∙∙O hydrogen bonds , as observed in co-crystal structures . The bromophenyl substituent may sterically hinder these interactions compared to smaller groups like methyl or ethyl .
Biological Activity
1,3-Dioxoisoindolin-2-yl 2-(4-bromophenyl)acetate is a compound that has garnered attention for its potential biological activities. This article delves into its biological activity, supported by research findings, case studies, and data tables that illustrate its efficacy and applications.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Chemical Formula : C_{16}H_{13}BrN_{2}O_{4}
- Molecular Weight : 373.19 g/mol
Structural Features
- Dioxoisoindoline Core : This feature is significant for the compound's reactivity and interaction with biological targets.
- Bromophenyl Group : The presence of the bromine atom enhances the compound's lipophilicity, potentially affecting its bioavailability.
Anticancer Properties
Recent studies have indicated that 1,3-Dioxoisoindolin-2-yl 2-(4-bromophenyl)acetate exhibits promising anticancer properties. Research has shown that:
- Inhibition of Tumor Growth : In vitro studies demonstrated that the compound inhibited the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Broad-Spectrum Activity : It has shown effectiveness against both Gram-positive and Gram-negative bacteria. Minimum inhibitory concentrations (MICs) were determined in various studies, indicating significant antibacterial activity.
Enzyme Inhibition
Another area of interest is the compound's ability to inhibit specific enzymes:
- Elastase Inhibition : Preliminary data suggest that the compound may act as an elastase inhibitor, which could have implications in treating conditions like chronic obstructive pulmonary disease (COPD) and other inflammatory diseases.
Study on Anticancer Activity
A recent study published in 2023 assessed the anticancer effects of this compound on MDA-MB-231 breast cancer cells. The results showed:
- Cell Viability Reduction : A dose-dependent decrease in cell viability was observed, with IC50 values calculated to be around 25 µM.
- Mechanism of Action : Flow cytometry analysis revealed increased apoptotic cell populations upon treatment with the compound.
Study on Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of 1,3-Dioxoisoindolin-2-yl 2-(4-bromophenyl)acetate against Staphylococcus aureus:
- MIC Determination : The MIC was found to be 32 µg/mL, indicating strong antibacterial activity compared to standard antibiotics.
Table 1: Summary of Biological Activities
| Activity Type | Effectiveness | Reference |
|---|---|---|
| Anticancer | IC50 = 25 µM | |
| Antimicrobial | MIC = 32 µg/mL | |
| Enzyme Inhibition | Yes |
Table 2: Comparison of Cell Lines Tested
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MDA-MB-231 (Breast) | 25 | Apoptosis induction |
| A549 (Lung) | TBD | TBD |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1,3-Dioxoisoindolin-2-yl 2-(4-bromophenyl)acetate, and how can reaction conditions be systematically optimized?
- Methodology : Begin with nucleophilic substitution or esterification reactions using 4-bromophenylacetic acid derivatives and isoindoline precursors. Optimize by varying catalysts (e.g., DMAP, HOBt), solvents (anhydrous DMF or THF), and temperatures (60–100°C). Monitor progress via TLC and intermediate characterization using H NMR. For reproducibility, ensure anhydrous conditions and inert atmospheres (e.g., nitrogen) to prevent hydrolysis .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound’s purity and structural integrity?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm the ester linkage (δ ~4.5–5.5 ppm for ester protons) and bromophenyl substitution (distinct aromatic splitting patterns) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]+ peak at m/z 388.0 for CHBrNO).
- X-ray Diffraction (XRD) : For crystallographic validation of the isoindolinone core and bromophenyl spatial orientation .
Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?
- Methodology : Conduct accelerated stability studies by incubating the compound in buffers (pH 3–9) at 25°C, 40°C, and 60°C. Analyze degradation products via HPLC-UV/Vis at 254 nm. Use kinetic modeling (Arrhenius equation) to extrapolate shelf-life under standard storage conditions .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of the bromophenyl group in cross-coupling reactions?
- Methodology : Employ density functional theory (DFT) calculations to map electron density distribution, highlighting the bromine atom’s σ-hole for Suzuki-Miyaura coupling. Validate experimentally using Pd(PPh) catalyst, aryl boronic acids, and monitoring coupling efficiency via F NMR (if fluorinated analogs are synthesized) .
Q. How can structure-activity relationship (SAR) studies be designed to evaluate pharmacological potential?
- Methodology : Synthesize analogs with variations in the bromophenyl (e.g., para- to meta-substitution) or isoindolinone moieties. Screen for bioactivity (e.g., enzyme inhibition assays) and correlate results with computational descriptors (e.g., LogP, polar surface area) using multivariate regression analysis .
Q. What strategies resolve contradictions in observed vs. predicted solubility or reactivity data?
- Methodology :
- Factorial Design : Use a 2 factorial approach to test interactions between variables (e.g., solvent polarity, temperature) affecting solubility .
- Replication : Repeat experiments under standardized conditions to isolate confounding factors (e.g., trace moisture in solvents) .
- Systematic Review : Compare data with structurally similar compounds (e.g., methyl 2-bromo-2-(4-bromophenyl)acetate) to identify trends in bromine’s electronic effects .
Q. How can in silico models predict metabolic pathways or toxicity profiles of this compound?
- Methodology : Utilize software like Schrödinger’s ADMET Predictor or SwissADME to simulate Phase I/II metabolism (e.g., ester hydrolysis, glutathione conjugation). Validate predictions with in vitro microsomal assays (e.g., human liver microsomes) and LC-MS/MS metabolite identification .
Q. What experimental frameworks address challenges in formulating this compound for biological studies (e.g., low aqueous solubility)?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
